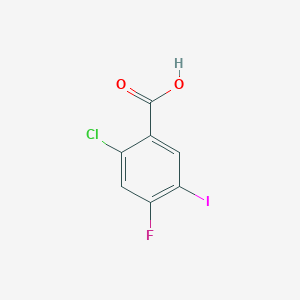

2-Chloro-4-fluoro-5-iodobenzoic acid

描述

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of halogenated aromatic compounds, which gained prominence during the mid-twentieth century as synthetic chemists sought to understand the effects of multiple halogen substituents on aromatic systems. The systematic study of halogenated benzoic acids began with early investigations into decarboxylative halogenation reactions, as demonstrated by Pope and Wood's pioneering work on hydroxybenzoic acids, where they observed unexpected halogenation patterns during attempts to synthesize dibromophenol derivatives. These foundational studies revealed that aromatic carboxylic acids could undergo complex halogenation processes, leading to the formation of polyhalogenated products.

The specific synthesis and characterization of this compound represents a convergence of several synthetic methodologies developed over decades of research into halogenated aromatics. Krishna and Pope's subsequent mechanistic investigations into the iodometric determination of halogenated acids provided crucial insights into the behavior of polyhalogenated benzoic acid derivatives, particularly those containing iodine substituents. Their work demonstrated that halogenated carboxylic acids could exhibit unique reactivity patterns, with iodine-containing derivatives showing distinct chemical behaviors that differed significantly from their mono- or dihalogenated counterparts.

The compound's development was further influenced by advances in fluorine chemistry, which became increasingly important in pharmaceutical and agrochemical applications during the latter half of the twentieth century. The incorporation of fluorine atoms into organic molecules became a strategic approach for modifying biological activity, metabolic stability, and physicochemical properties. The specific positioning of fluorine at the 4-position in this compound reflects this targeted approach to molecular design, where each halogen substituent contributes distinct electronic and steric effects to the overall molecular behavior.

Significance in Halogenated Benzoic Acid Chemistry

This compound occupies a unique position within the family of halogenated benzoic acids due to its trihalogenated nature and the specific electronic properties imparted by each halogen substituent. The compound's significance becomes apparent when comparing its properties to related halogenated benzoic acid derivatives, such as 3-chloro-2-fluorobenzoic acid, which has a molecular weight of 173.55 and contains only two halogen substituents. The addition of the iodine substituent in the 5-position significantly alters the compound's electronic distribution, molecular weight, and potential reactivity patterns.

The electronic effects of the three different halogens create a complex electronic environment within the aromatic ring. Chlorine, with its moderate electronegativity and electron-withdrawing properties, influences the reactivity at the 2-position. Fluorine, being the most electronegative halogen, provides strong electron-withdrawing effects from the 4-position, while iodine at the 5-position contributes both steric bulk and unique polarizability characteristics. This combination of electronic effects results in a compound with distinctive chemical behavior compared to simpler halogenated benzoic acids.

Research into anaerobic degradation pathways has revealed that halogenated benzoic acids exhibit position-specific degradation patterns, with the location of halogen substituents critically influencing biodegradation rates and mechanisms. Studies conducted by Häggblom and colleagues demonstrated that denitrifying bacteria could metabolize various halogenated benzoic acids, but the activity was highly specific to the position of the halogen substituent. These findings suggest that this compound would likely exhibit unique biodegradation characteristics due to its specific substitution pattern.

The compound also serves as an important reference point for understanding halogen bonding interactions in solid-state structures. Comparative studies of related halogenated compounds have shown that the presence of iodine can lead to formation of specific intermolecular interactions, particularly when multiple halogen substituents are present on the same molecular framework. This makes this compound a valuable model compound for studying the interplay between different types of halogen bonding interactions.

Role in Multihalogenated Aromatic Compound Research

Within the context of multihalogenated aromatic compound research, this compound serves as an exemplary model for investigating the complex interactions between multiple halogen substituents on aromatic systems. Research conducted by crystallographers has revealed that compounds containing multiple different halogens can exhibit fascinating structural behaviors, particularly in their solid-state arrangements and intermolecular interactions. Studies on meta-halogenobenzoic acids and meta-halogenopyridines have shown that the presence of iodine as a halogen bond donor can dramatically influence crystal packing arrangements and molecular ordering.

The specific case of this compound provides insights into how three different halogens can coexist on a single aromatic framework while maintaining distinct electronic and steric contributions. Crystallographic investigations of related compounds have demonstrated that iodine-containing derivatives often form ordered structures through halogen bonding interactions, particularly when iodine acts as a halogen bond donor to oxygen-containing functional groups. In the case of this compound, the carboxyl group provides potential halogen bond acceptor sites, creating opportunities for unique solid-state arrangements.

Computational studies of electrostatic potential surfaces in multihalogenated compounds have revealed that the presence of multiple different halogens creates complex charge distribution patterns. The iodine substituent in this compound possesses a significant positive σ-hole that can participate in halogen bonding interactions, while the fluorine and chlorine substituents contribute their own distinct electronic effects. This combination results in a molecule with multiple potential interaction sites, making it particularly valuable for studying competitive intermolecular interactions in complex molecular systems.

The compound also contributes to research into halogen bond strength and selectivity. Studies have shown that iodine-containing aromatic compounds can form halogen bonds with estimated energies ranging from 16.9 to 19.1 kilojoules per mole, depending on the specific molecular environment and the nature of the halogen bond acceptor. The presence of additional halogen substituents, as in this compound, can modulate these interaction energies through electronic effects transmitted through the aromatic π-system.

Academic and Industrial Relevance

The academic and industrial significance of this compound stems from its versatility as a synthetic intermediate and its unique chemical properties. The compound's commercial availability through multiple suppliers, including Sigma-Aldrich, ChemScene, and various specialized chemical vendors, indicates its established role in research and development activities. The consistent pricing and availability across different suppliers suggest steady demand from both academic institutions and industrial research laboratories.

From an academic perspective, this compound serves multiple important functions in chemical research. The compound's trihalogenated structure makes it an ideal substrate for studying cross-coupling reactions, particularly those involving selective activation of specific carbon-halogen bonds. Research into palladium-catalyzed cross-coupling reactions has demonstrated that iodinated aromatic compounds can serve as effective electrophiles in coupling reactions with organozinc reagents. The presence of multiple halogen substituents in this compound provides opportunities for investigating chemoselective coupling reactions, where specific halogen substituents can be selectively activated under appropriate reaction conditions.

Industrial applications of this compound are primarily focused on its role as an intermediate in pharmaceutical and agrochemical synthesis. The compound's storage requirements, typically specified as storage in dark, dry conditions at 2-8°C, reflect its use in controlled synthetic processes where stability and purity are critical factors. The availability of the compound in various purity grades, ranging from 95% to 97%, indicates its use in applications where different levels of purity are acceptable depending on the intended end use.

The compound's classification under various regulatory frameworks, including its CAS number 264927-52-8 and its inclusion in chemical databases such as PubChem and EPA DSSTox systems, demonstrates its recognition as a substance of commercial and research interest. The comprehensive documentation of its physical and chemical properties across multiple databases facilitates its use in computational chemistry studies, regulatory compliance, and quality control applications.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 264927-52-8 | |

| Molecular Formula | C7H3ClFIO2 | |

| Molecular Weight | 300.45-300.46 | |

| Storage Temperature | 2-8°C | |

| Typical Purity | 95-97% |

The compound's role in decarboxylative halogenation research represents another significant academic application. Studies on decarboxylative halogenation of aromatic acids have shown that compounds containing multiple halogen substituents can undergo complex reaction pathways, providing insights into fundamental organic reaction mechanisms. The specific substitution pattern in this compound makes it a valuable substrate for investigating the effects of multiple halogen substituents on decarboxylation reactivity and product selectivity.

属性

IUPAC Name |

2-chloro-4-fluoro-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFIO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQFJWCRWMFMEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629444 | |

| Record name | 2-Chloro-4-fluoro-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264927-52-8 | |

| Record name | 2-Chloro-4-fluoro-5-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=264927-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoro-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Detailed Preparation Methods

Starting Materials and Key Intermediates

- Methyl anthranilate is a common low-cost starting material for iodination and subsequent transformations to introduce iodine at the 5-position.

- 2-Chloro-4-fluorobenzotrichloride and 2-chloro-4-fluorobenzoic acid derivatives serve as intermediates for nitration and further functionalization steps.

- The iodination step often precedes or follows halogenation with chlorine and fluorine depending on the synthetic route.

Stepwise Preparation Method

Step 1: Iodination of Methyl Anthranilate

- Methyl anthranilate undergoes iodination with an iodine compound to yield ethyl 2-amino-5-iodobenzoate.

- The reaction is carried out under controlled temperature conditions with appropriate solvents to ensure regioselectivity and high yield.

Step 2: Sandmeyer Reaction for Chlorination

- The amino group in the iodinated intermediate is converted via a classical Sandmeyer reaction.

- This involves diazotization followed by substitution with cuprous chloride in hydrochloric acid to introduce the chlorine atom at the 2-position.

- Reaction parameters such as temperature (20–30 °C) and reaction time (up to 8 hours) are optimized for maximum yield.

Step 3: Hydrolysis to 2-Chloro-5-iodobenzoic Acid

- The ester intermediate is hydrolyzed using sodium hydroxide in ethanol-water mixtures at elevated temperatures (70–80 °C).

- After completion, acidification and filtration yield the target 2-chloro-5-iodobenzoic acid.

- The overall yield for this four-step sequence can reach up to 80%, with improved production efficiency and cost-effectiveness.

Preparation of 2-Chloro-4-fluoro-5-nitrobenzoic Acid as a Related Intermediate

Although focused on the iodinated compound, the preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid is relevant as a comparative intermediate for fluorine and chlorine substitution patterns.

- Nitration of 2-chloro-4-fluorobenzotrichloride with a sulfonitric mixture at 0–15 °C yields 2-chloro-4-fluoro-5-nitrobenzotrichloride.

- The intermediate is purified by organic solvent extraction, washing, concentration, and recrystallization.

- Hydrolysis of the trichloromethyl group under acidic conditions (sulfuric acid diluted to 85%) at 80–100 °C produces the corresponding benzoic acid.

- The process achieves high yields (up to 88%) and purity (>94.5% by HPLC).

Halogenation and Functional Group Transformations Summary Table

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield / Purity |

|---|---|---|---|---|---|

| 1 | Iodination | Methyl anthranilate | Iodine compound, controlled temperature | Ethyl 2-amino-5-iodobenzoate | High (not specified) |

| 2 | Sandmeyer Chlorination | Ethyl 2-amino-5-iodobenzoate | NaNO2, HCl, CuCl, 20–30 °C | 2-Chloro-5-iodobenzoate ester | High (not specified) |

| 3 | Hydrolysis | 2-Chloro-5-iodobenzoate ester | NaOH, Ethanol, 70–80 °C, acidification | 2-Chloro-5-iodobenzoic acid | Up to 80% |

| 4 | Nitration (related process) | 2-Chloro-4-fluorobenzotrichloride | Sulfonitric mixture, 0–15 °C | 2-Chloro-4-fluoro-5-nitrobenzotrichloride | 87–88% yield, 94.5% purity |

| 5 | Hydrolysis (related) | 2-Chloro-4-fluoro-5-nitrobenzotrichloride | Diluted H2SO4, 80–100 °C | 2-Chloro-4-fluoro-5-nitrobenzoic acid | 88% yield |

Research Findings and Analytical Data

- NMR and HPLC analyses confirm the structure and purity of intermediates and final products.

- For example, 2-chloro-4-fluoro-5-nitrobenzoic acid shows characteristic $$^{13}C$$ NMR shifts with coupling constants indicative of fluorine and chlorine substitution.

- Melting points are consistent with literature values: 2-chloro-4-fluoro-5-nitrobenzoic acid (148–153 °C), 2-chloro-4-fluoro-5-nitrobenzotrichloride (~53–57 °C).

- Gas chromatography monitoring ensures completion of halogenation and substitution reactions.

化学反应分析

Esterification with Thionyl Chloride

Purpose : Conversion of the carboxylic acid group to methyl ester.

Reaction Conditions :

-

Reagents : Thionyl chloride (SOCl₂), methanol (MeOH).

-

Procedure : 30.8 g of the compound was dissolved in 300 mL MeOH, followed by dropwise addition of 36 mL SOCl₂. The mixture was refluxed for 4 hours, and volatile components were removed under vacuum. The residue was purified via extraction and filtration.

Results :

| Yield | Reaction Conditions | Key Observations |

|---|---|---|

| 99% | SOCl₂ in MeOH, refluxed for 4 hours | Methyl ester formed (mp 155°C), with residual product (mp 52°C) |

This reaction highlights the compound’s reactivity under acidic conditions, enabling esterification for further synthetic applications .

Iodination Using Sodium Iodate and Iodine

Purpose : Introduction of iodine atoms to aromatic rings.

Reaction Conditions :

-

Reagents : Sodium iodate (NaIO₃), iodine (I₂), concentrated H₂SO₄.

-

Procedure : A mixture of 4.000 g of 2-chloro-4-fluorobenzoic acid, 0.906 g NaIO₃, and 2.037 g I₂ in 40 mL H₂SO₄ was stirred at room temperature for 8 hours. The reaction yielded 6.824 g of product (99% yield).

Results :

| Yield | Reaction Conditions | Characterization |

|---|---|---|

| 99% | NaIO₃, I₂, H₂SO₄, 20°C for 8 hours | White solid (mp 124–126°C); IR: 1700 cm⁻¹ (C=O stretch) |

This reaction underscores the compound’s susceptibility to electrophilic substitution, facilitated by sulfuric acid as a catalyst .

Alkylation with Isopropyl Iodide

Purpose : Formation of alkylated ester derivatives.

Reaction Conditions :

-

Reagents : Potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), isopropyl iodide.

-

Procedure : 2.200 g of the compound was mixed with 0.846 g K₂CO₃ and 1.870 g isopropyl iodide in DMF at room temperature for 6 hours. Purification via chromatography yielded 2.407 g of product (96% yield).

Results :

| Yield | Reaction Conditions | Key Features |

|---|---|---|

| 96% | K₂CO₃, DMF, 20°C for 6 hours | White solid (mp 43–44°C); IR: 1732 cm⁻¹ (ester C=O stretch) |

This reaction demonstrates the compound’s utility in nucleophilic substitution reactions, enabling the introduction of alkyl groups for functional diversification .

Characterization Techniques

The compound and its derivatives are analyzed using:

科学研究应用

2-Chloro-4-fluoro-5-iodobenzoic acid has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting specific receptors.

Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-Chloro-4-fluoro-5-iodobenzoic acid involves its interaction with specific molecular targets. For instance, it can act as a positive allosteric modulator of metabotropic glutamate receptor subtype-2 (mGluR2), influencing neurotransmission . Additionally, it can inhibit protein tyrosine phosphatases, affecting various cellular signaling pathways .

相似化合物的比较

The compound is compared below with structurally related halogenated aromatic acids and derivatives, focusing on molecular features, stability, and applications.

Structural Analogues

2-Chloro-5-iodobenzoic Acid (CAS: 19094-56-5)

- Molecular Formula : C₇H₄ClIO₂

- Molecular Weight : 282.46 g/mol

- Key Differences : Lacks the fluorine substituent at position 4.

- Applications : Intermediate in agrochemical synthesis; used in cross-coupling reactions due to iodine's reactivity .

- Stability : Similar storage requirements (light-sensitive), but lower molecular weight may improve solubility in polar solvents compared to the target compound.

2-Fluoro-5-iodobenzoic Acid

- Molecular Formula : C₇H₄FIO₂ (inferred)

- Molecular Weight : ~265.90 g/mol

- Key Differences : Replaces chlorine at position 2 with fluorine.

- Applications: Potential use in radiopharmaceuticals due to fluorine’s isotopic versatility .

- Stability : Fluorine’s electronegativity may enhance acidity (pKa ~2.5) compared to the target compound (pKa ~2.8, estimated).

2-Chloro-4-iodobenzoic Acid

- Molecular Formula : C₇H₄ClIO₂ (inferred)

- Molecular Weight : ~282.46 g/mol

- Key Differences : Iodine at position 4 instead of fluorine.

- Applications : Less common in literature; iodine’s position may influence regioselectivity in substitution reactions .

2-Chloro-4′-fluoro-5-iodobenzophenone

- Molecular Formula : C₁₃H₇ClFIO

- Molecular Weight : 359.35 g/mol

- Key Differences: Replaces the carboxylic acid group with a benzophenone moiety.

- Applications : Used in photochemistry or polymer initiators due to the ketone group’s UV activity .

Comparative Data Table

Stability and Reactivity Insights

- Electron-Withdrawing Effects: The target compound’s trifunctional halogenation (Cl, F, I) increases acidity (pKa ~2.8) compared to non-fluorinated analogues .

- Iodine Reactivity : Iodine at position 5 facilitates Suzuki-Miyaura cross-coupling reactions, a property shared with 2-chloro-5-iodobenzoic acid .

- Fluorine Impact: Fluorine’s small size and electronegativity enhance metabolic stability in drug candidates, making the target compound preferable in medicinal chemistry over non-fluorinated analogues .

生物活性

2-Chloro-4-fluoro-5-iodobenzoic acid (CAS No. 264927-52-8) is an organic compound notable for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 300.45 g/mol. Its structure features a benzene ring substituted with three halogen atoms: chlorine, fluorine, and iodine, along with a carboxylic acid functional group. This unique combination of halogens contributes to its chemical reactivity and biological activity.

Biological Activities

1. Pharmacological Applications

This compound exhibits significant pharmacological potential due to its ability to penetrate the blood-brain barrier, making it a candidate for neuropharmacological applications. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, although further investigations are necessary to fully elucidate its biological profile.

2. Enzyme Modulation

The compound has been identified as a precursor in the synthesis of various derivatives that act as glucokinase (GK) activators. These derivatives have potential therapeutic applications in managing diabetes by enhancing glucose metabolism. Additionally, it can be utilized to prepare metabotropic glutamate receptor subtype-2 (mGluR2) positive allosteric modulators, which are crucial in modulating neurotransmitter activity.

3. Antibacterial Activity

Research indicates that halogenated compounds similar to this compound exhibit antibacterial properties. For instance, compounds like 3,5-diiodo-2-methoxyphenylboronic acid have shown effective antibacterial and antibiofilm activity against various pathogens, suggesting that similar halogenated structures may share this property .

Table 1: Summary of Biological Activities

Case Study: Synthesis and Application

A recent study highlighted the synthesis of derivatives from this compound aimed at developing new SGLT2 inhibitors for diabetes therapy. The synthesis involved a multi-step process yielding high purity products suitable for clinical trials . This illustrates the compound's utility as a building block in pharmaceutical development.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-4-fluoro-5-iodobenzoic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Multi-step synthesis strategies are common for halogenated benzoic acids. For example, halogenation via electrophilic substitution (using reagents like iodine monochloride) or directed ortho-metalation followed by quenching with iodine can introduce the iodo group. Reaction pH (e.g., maintaining pH 10–10.2 for halogenation steps) and solvent selection (ethanol/water mixtures for solubility) are critical for yield optimization . Post-synthetic purification via recrystallization or column chromatography is recommended to isolate the pure product.

Q. How should spectroscopic characterization (NMR, IR, MS) be designed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on aromatic proton splitting patterns (e.g., coupling constants for ortho/meta substituents) and deshielding effects from electron-withdrawing groups (Cl, F, I).

- IR : Validate the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).

- HRMS : Confirm molecular formula (C₇H₃ClFIO₂, exact mass: 299.87 g/mol) using high-resolution mass spectrometry .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

- Methodological Answer : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent degradation via hydrolysis or oxidation. Use amber vials to protect against light-induced dehalogenation. Solubility in methanol or DMSO (as noted for structurally similar compounds) allows preparation of stock solutions for experiments .

Q. How can researchers mitigate hazards during handling, and what safety protocols are essential?

- Methodological Answer :

- Use fume hoods, gloves, and eye protection to avoid inhalation/contact.

- Neutralize waste with sodium bicarbonate before disposal.

- Refer to safety data sheets (SDS) for emergency measures (e.g., skin decontamination with water) .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for substitution reactions.

- Molecular Docking : Screen against target proteins (e.g., bacterial enzymes) to assess potential as a pharmacophore. Compare binding energies with related benzoic acid derivatives .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts during iodination?

- Methodological Answer :

- HPLC-MS Analysis : Detect trace intermediates/byproducts (e.g., di-iodinated isomers).

- Kinetic Studies : Vary reaction time/temperature to identify competing pathways.

- Isotopic Labeling : Use ¹²⁷I/¹²⁵I to track iodine incorporation efficiency .

Q. How does the electronic effect of substituents (Cl, F, I) influence the acidity (pKa) of the benzoic acid group?

- Methodological Answer :

- Experimental pKa Determination : Use potentiometric titration in aqueous/organic solvent mixtures.

- Comparative Analysis : Compare with analogs like 2-chloro-4-fluorobenzoic acid (predicted pKa ~3.03 ). Electron-withdrawing groups lower pKa by stabilizing the deprotonated form.

Q. What role does this compound play in synthesizing drug impurities or bioactive molecules?

- Methodological Answer :

- Coupling Reactions : Utilize Suzuki-Miyaura cross-coupling to attach aryl/heteroaryl groups at the iodine site.

- Drug Impurity Profiling : Use as a reference standard in HPLC-UV/LC-MS to quantify degradation products in APIs (active pharmaceutical ingredients) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。